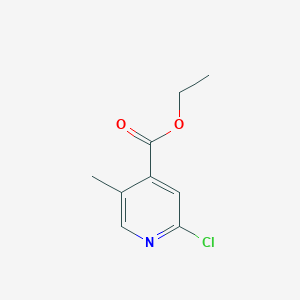

Ethyl 2-chloro-5-methylisonicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-chloro-5-methylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-4-8(10)11-5-6(7)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJZRVALPSSHSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376715 | |

| Record name | Ethyl 2-chloro-5-methylpyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850080-86-3 | |

| Record name | Ethyl 2-chloro-5-methylpyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-chloro-5-methylisonicotinate

CAS Number: 850080-86-3

This technical guide provides a comprehensive overview of Ethyl 2-chloro-5-methylisonicotinate, a halogenated pyridine derivative of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of specific peer-reviewed literature on this compound, this guide consolidates available data from chemical suppliers and infers potential synthetic routes and applications based on established chemical principles and the known reactivity of related compounds.

Chemical and Physical Properties

This compound is a substituted pyridine, a class of heterocyclic compounds widely utilized in medicinal chemistry.[1][2] Its structure incorporates a chloro substituent at the 2-position, a methyl group at the 5-position, and an ethyl ester at the 4-position, making it a versatile building block for further chemical modifications. The quantitative data available for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 850080-86-3 | [3] |

| Molecular Formula | C₉H₁₀ClNO₂ | [3][4] |

| Molecular Weight | 199.63 g/mol | [3][4] |

| Appearance | Liquid | [5] |

| Boiling Point | 284 °C | [4] |

| Density | 1.207 g/cm³ | [4] |

| Flash Point | 126 °C | [4] |

| Purity | Typically ≥98% | [6] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

A potential synthetic route could start from 5-methylisonicotinic acid. The synthesis can be conceptualized in two main steps: chlorination of the pyridine ring and esterification of the carboxylic acid.

References

- 1. Pyridines and Imidazopyridines with Medicinal Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl isonicotinate synthesis - chemicalbook [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. US6734309B1 - Process for the synthesis of isonicotinic acid hydrazide - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Chemical properties of Ethyl 2-chloro-5-methylisonicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of Ethyl 2-chloro-5-methylisonicotinate, a heterocyclic compound of interest in synthetic chemistry. Due to its nature as a chemical intermediate, publicly available data is limited. This document collates available information and presents a plausible synthetic pathway based on established chemical principles.

Core Chemical Properties

This compound, also known as ethyl 2-chloro-5-methylpyridine-4-carboxylate, is a substituted pyridine derivative. Its core structure is a pyridine ring with a chloro group at the 2-position, a methyl group at the 5-position, and an ethyl carboxylate group at the 4-position.

Physicochemical Data

Quantitative experimental data for this compound is not widely available in peer-reviewed literature. The following table summarizes its basic identifiers and notes the absence of specific physical properties.

| Property | Data |

| CAS Number | 850080-86-3 |

| Molecular Formula | C₉H₁₀ClNO₂ |

| Molecular Weight | 199.63 g/mol [1] |

| IUPAC Name | ethyl 2-chloro-5-methylpyridine-4-carboxylate |

| Melting Point | No data available |

| Boiling Point | No data available[1][2] |

| pKa | No data available |

| Solubility | No data available |

| Appearance | No data available |

| Storage Conditions | Sealed in dry, 2-8°C[2] |

Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not detailed in publicly accessible literature. However, based on general organic chemistry principles and synthetic routes for analogous compounds, a plausible method is the esterification of its corresponding carboxylic acid, 2-chloro-5-methylisonicotinic acid.

Proposed Experimental Protocol: Fischer Esterification

This protocol describes a generalized procedure for the synthesis of this compound from 2-chloro-5-methylisonicotinic acid.

Materials:

-

2-chloro-5-methylisonicotinic acid (starting material)

-

Absolute Ethanol (reagent and solvent)

-

Concentrated Sulfuric Acid (catalyst)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Dichloromethane or Ethyl Acetate (extraction solvent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloro-5-methylisonicotinic acid in an excess of absolute ethanol (e.g., 10-20 equivalents).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the suspension. The mixture may become warm.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-12 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Reduce the volume of the solvent under reduced pressure using a rotary evaporator.

-

Dilute the residue with dichloromethane or ethyl acetate.

-

Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Repeat until effervescence ceases.

-

Wash the organic layer with brine (saturated NaCl solution).

-

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound may be purified by column chromatography on silica gel or by vacuum distillation, depending on its physical state.

Biological Activity and Signaling Pathways

As of the current date, there is no information available in scientific literature or public databases to suggest that this compound has a defined role in any biological signaling pathways. This compound is primarily utilized as an intermediate in the synthesis of more complex molecules for agrochemical and pharmaceutical research.[3]

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the logical workflow for the proposed synthesis of this compound via Fischer esterification.

References

An In-depth Technical Guide on the Solubility of Ethyl 2-chloro-5-methylisonicotinate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of Ethyl 2-chloro-5-methylisonicotinate, a heterocyclic compound of interest in pharmaceutical and chemical synthesis. A comprehensive search of scientific literature and chemical databases reveals a notable absence of published quantitative solubility data for this specific compound in common organic solvents. This guide, therefore, provides a foundational understanding of its expected solubility characteristics based on its structural attributes and the known solubility of analogous compounds. Furthermore, it outlines detailed experimental protocols for determining the solubility of this compound, offering a practical framework for researchers to generate empirical data. This document is intended to serve as a valuable resource for scientists and professionals engaged in drug development and chemical research, enabling them to effectively work with this compound.

Introduction

Predicted Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like."[3] The molecular structure of this compound suggests a moderate polarity. The pyridine ring and the ethyl ester group introduce polar characteristics, while the chloro and methyl groups, along with the overall carbon framework, contribute to its nonpolar nature.

Based on the solubility of structurally related compounds, such as pyridine carboxylic acids and their esters, the following general predictions can be made:

-

High Solubility: Expected in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in chlorinated solvents such as dichloromethane and chloroform.

-

Moderate Solubility: Likely in alcohols such as methanol, ethanol, and isopropanol, as well as in ketones like acetone and esters like ethyl acetate.

-

Low Solubility: Expected in nonpolar solvents such as hexanes, cyclohexane, and toluene.

It is important to note that these are qualitative predictions. The actual quantitative solubility can be influenced by factors such as temperature and the presence of impurities.

Quantitative Solubility Data

As of the date of this publication, a thorough search of scientific databases and literature has not yielded specific quantitative solubility data for this compound in organic solvents. The following table is provided as a template for researchers to populate with their own experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| e.g., Methanol | e.g., 25 | ||

| e.g., Ethanol | e.g., 25 | ||

| e.g., Acetone | e.g., 25 | ||

| e.g., Ethyl Acetate | e.g., 25 | ||

| e.g., Dichloromethane | e.g., 25 | ||

| e.g., Toluene | e.g., 25 | ||

| e.g., Hexane | e.g., 25 |

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, standardized experimental methods should be employed. The following protocols describe common techniques for determining the solubility of a solid organic compound in an organic solvent.

Gravimetric Method (Shake-Flask)

This is a widely used and reliable method for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask.

-

Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant liquid using a pre-weighed, pre-heated (to the experimental temperature) syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered supernatant to a pre-weighed vial.

-

Evaporate the solvent under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

-

Calculation:

-

The solubility can be calculated using the following formula: Solubility ( g/100 mL) = [(Mass of vial with solute - Mass of empty vial) / Volume of supernatant taken] x 100

-

High-Performance Liquid Chromatography (HPLC) Method

This method is particularly useful for compounds that are difficult to handle gravimetrically or when high throughput is required.

Methodology:

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Section 4.1, step 1) to prepare a saturated solution.

-

-

Sample Preparation:

-

After reaching equilibrium, filter the supernatant.

-

Accurately dilute a known volume of the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area (or height) from the HPLC chromatograms of the standard solutions against their corresponding concentrations.

-

Inject the diluted sample solution into the HPLC system and determine its concentration from the calibration curve.

-

-

Calculation:

-

The solubility is calculated by multiplying the concentration of the diluted sample by the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the gravimetric method.

References

Ethyl 2-chloro-5-methylisonicotinate: A Versatile Heterocyclic Building Block for Drug Discovery and Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl 2-chloro-5-methylisonicotinate is a functionalized pyridine derivative that has emerged as a valuable heterocyclic building block in medicinal chemistry and organic synthesis. Its unique structural features, including a reactive chlorine atom at the 2-position, a methyl group at the 5-position, and an ethyl ester at the 4-position, provide multiple avenues for chemical modification. This strategic arrangement of functional groups allows for the facile introduction of diverse molecular complexity, making it an attractive scaffold for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 850080-86-3 |

| Molecular Formula | C₉H₁₀ClNO₂ |

| Molecular Weight | 199.63 g/mol |

| Appearance | White to light yellow solid |

| Storage | Sealed in dry, 2-8°C |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. A common synthetic route involves the preparation of 2-chloro-5-methylisonicotinic acid followed by its esterification.

Synthesis of 2-chloro-5-methylisonicotinic acid

One approach to synthesize the carboxylic acid precursor involves the oxidation of 2-chloro-5-methylpyridine.[1]

Experimental Protocol: Synthesis of 2-chloro-5-methylisonicotinic acid

-

Materials: 2-chloro-5-methylpyridine, oxidizing agent (e.g., potassium permanganate or nitric acid), sulfuric acid, sodium bisulfite, sodium hydroxide, hydrochloric acid.

-

Procedure:

-

To a solution of 2-chloro-5-methylpyridine in a suitable solvent, add a strong oxidizing agent portion-wise while maintaining the temperature.

-

After the addition is complete, heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC or GC).

-

Cool the reaction mixture and quench the excess oxidizing agent with a reducing agent like sodium bisulfite.

-

Filter the mixture and wash the solid with water.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 2-chloro-5-methylisonicotinic acid.

-

Esterification to this compound

The final step is a classic Fischer esterification of the carboxylic acid with ethanol in the presence of an acid catalyst.[2]

Experimental Protocol: Fischer Esterification

-

Materials: 2-chloro-5-methylisonicotinic acid, absolute ethanol, concentrated sulfuric acid, sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

Suspend 2-chloro-5-methylisonicotinic acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

-

Spectroscopic Data

While specific spectra are proprietary to suppliers, typical spectroscopic data for the related methyl ester, Mthis compound, can provide an indication of the expected signals.[3]

Expected ¹H NMR signals for this compound:

| Protons | Chemical Shift (ppm) | Multiplicity |

| CH₃ (methyl on ring) | ~2.4 | s |

| CH₂ (ester) | ~4.4 | q |

| CH₃ (ester) | ~1.4 | t |

| Pyridine-H (C3) | ~7.8 | s |

| Pyridine-H (C6) | ~8.4 | s |

Expected ¹³C NMR signals for this compound:

| Carbon | Chemical Shift (ppm) |

| CH₃ (methyl on ring) | ~18 |

| CH₃ (ester) | ~14 |

| CH₂ (ester) | ~62 |

| Pyridine-C5 | ~135 |

| Pyridine-C4 | ~140 |

| Pyridine-C3 | ~125 |

| Pyridine-C2 | ~152 |

| Pyridine-C6 | ~150 |

| C=O (ester) | ~164 |

Reactivity and Applications in Synthesis

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution and serves as a handle for various palladium-catalyzed cross-coupling reactions, making this compound a versatile intermediate.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base to introduce aryl or heteroaryl substituents at the 2-position.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Materials: this compound, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), solvent (e.g., dioxane, toluene, or DMF/water).

-

Procedure:

-

To a degassed mixture of the solvent, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired 2-aryl-5-methylisonicotinate derivative.

-

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. This compound can react with primary or secondary amines in the presence of a palladium catalyst, a suitable ligand, and a base to yield 2-amino-5-methylisonicotinate derivatives.

Experimental Protocol: Buchwald-Hartwig Amination

-

Materials: this compound, amine, palladium precatalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos, BINAP), strong base (e.g., NaOt-Bu or K₃PO₄), anhydrous solvent (e.g., toluene or dioxane).

-

Procedure:

-

In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the ligand in the anhydrous solvent.

-

Add this compound, the amine, and the base.

-

Seal the reaction vessel and heat to the required temperature (typically 80-110 °C).

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture, quench with water, and extract with an organic solvent.

-

Wash the organic phase, dry, and concentrate.

-

Purify the residue by column chromatography to yield the aminated product.

-

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates nucleophilic aromatic substitution (SNAr) at the C2-position. Strong nucleophiles, such as alkoxides, thiolates, and certain amines, can displace the chloride ion, often under thermal or microwave conditions.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

-

Materials: this compound, amine (e.g., morpholine), solvent (e.g., NMP, DMSO, or ethanol), base (optional, e.g., K₂CO₃).

-

Procedure:

-

Dissolve this compound and an excess of the amine in the chosen solvent.

-

If necessary, add a base to scavenge the HCl formed during the reaction.

-

Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) or using microwave irradiation.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture, add water, and extract the product with an organic solvent.

-

Wash the organic layers, dry, and concentrate.

-

Purify the product by column chromatography or recrystallization.

-

Application in Drug Discovery: A Case Study in Kinase Inhibitor Synthesis

Substituted pyridines are prevalent scaffolds in a vast array of kinase inhibitors due to their ability to form key hydrogen bond interactions with the hinge region of the kinase domain. This compound serves as a valuable starting material for the synthesis of such inhibitors.

For instance, derivatives of this building block can be elaborated to target kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.

Hypothetical Application in PRMT5-Related Signaling

Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme that plays a critical role in various cellular processes, and its dysregulation is implicated in several cancers. PRMT5 activity is intertwined with major signaling pathways. For example, in lymphoma, B cell receptor (BCR) signaling can upregulate PRMT5 expression through the PI3K-AKT-MYC axis. In turn, PRMT5 can promote cell cycle progression and activate PI3K-AKT signaling, creating a positive feedback loop that enhances cancer cell survival and proliferation.[4]

A hypothetical inhibitor, synthesized from this compound, could be designed to interfere with this pathway.

The development of specific PRMT5 inhibitors derived from this compound would involve a multi-step synthetic sequence, likely utilizing the cross-coupling or nucleophilic substitution reactions described above to append a pharmacophore that can bind to the active site or an allosteric site of the PRMT5 enzyme. Such an inhibitor could disrupt the oncogenic signaling cascade, leading to decreased cancer cell proliferation and survival.

Conclusion

This compound is a highly versatile and valuable heterocyclic building block with broad applications in organic synthesis and drug discovery. Its strategically positioned functional groups allow for a wide range of chemical transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. These reactions enable the straightforward introduction of molecular diversity, facilitating the synthesis of complex molecules, including potent kinase inhibitors. The potential to utilize this scaffold in the development of targeted therapies for diseases such as cancer underscores its importance for researchers, scientists, and drug development professionals.

References

The Versatile Scaffold: Ethyl 2-chloro-5-methylisonicotinate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 2-chloro-5-methylisonicotinate, a substituted pyridine derivative, has emerged as a valuable and versatile building block in medicinal chemistry. Its unique structural features, particularly the reactive 2-chloro substituent and the readily modifiable ester at the 4-position, provide a powerful platform for the synthesis of a diverse range of biologically active molecules. This technical guide explores the potential applications of this scaffold, with a primary focus on its role in the development of kinase inhibitors for oncology.

Core Reactions and Synthetic Utility

The chemical reactivity of this compound is dominated by two key positions: the chlorine atom at the C2 position and the ethyl ester at the C4 position. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid derivative activates the chlorine atom for nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of substituents, including amines, phenols, and carbon-based fragments.

Simultaneously, the ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amide bonds. This two-pronged reactivity makes this compound an ideal starting material for the construction of complex molecular architectures with diverse pharmacophoric elements.

Application in Kinase Inhibitor Synthesis: The Sorafenib Analogue Paradigm

A prime example of the utility of the 2-chloropyridine-4-carboxylate scaffold is in the synthesis of analogues of Sorafenib, a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. Sorafenib's structure features a central urea moiety linking a substituted pyridine ring to a phenyl ring. Analogues of Sorafenib have been synthesized using a similar pyridine scaffold to explore structure-activity relationships (SAR) and develop new potent kinase inhibitors.

The general synthetic approach to these analogues involves two key transformations that highlight the utility of the this compound core structure:

-

Amide Bond Formation: The ester of the isonicotinate is converted to a carboxamide by reaction with an appropriate amine. This allows for the introduction of various substituents to probe the SAR of this part of the molecule.

-

Nucleophilic Aromatic Substitution (SNAr): The 2-chloro group is displaced by a substituted phenoxide, forming a diaryl ether linkage. This is a crucial step in building the core structure of many kinase inhibitors.

The following diagram illustrates a generalized workflow for the synthesis of Sorafenib analogues starting from a 2-chloropyridine-4-carboxylate scaffold.

Quantitative Biological Data of Sorafenib Analogues

The following table summarizes the in vitro cytotoxic activity of synthesized Sorafenib analogues against the human hepatocellular carcinoma cell line (HepG2). The data highlights the impact of different amide substituents on the antiproliferative activity.

| Compound | R Group on Amide | IC50 (µM) on HepG2 Cells[1] |

| Sorafenib | Methyl | 4.3 ± 0.2 |

| Analogue 4a | Ethyl | 5.1 ± 0.3 |

| Analogue 4b | Propyl | 3.9 ± 0.1 |

| Analogue 4c | Isopropyl | 6.8 ± 0.5 |

| Analogue 4d | Butyl | 4.8 ± 0.4 |

| Analogue 4e | Cyclohexyl | 7.2 ± 0.6 |

| Analogue 4f | Benzyl | 5.5 ± 0.3 |

| Analogue 4g | Phenyl | 8.1 ± 0.7 |

Data from a study on the synthesis and antiproliferative evaluation of novel Sorafenib analogs.[1]

Signaling Pathways Targeted by Sorafenib and its Analogues

Sorafenib and its analogues are multi-kinase inhibitors that target several key signaling pathways involved in tumor cell proliferation and angiogenesis. The primary targets include Raf kinases (B-Raf and c-Raf) in the MAPK/ERK signaling pathway, as well as Vascular Endothelial Growth Factor Receptors (VEGFR) and Platelet-Derived Growth Factor Receptors (PDGFR) which are crucial for angiogenesis.

The diagram below illustrates the simplified signaling cascade inhibited by these compounds.

References

Unveiling Ethyl 2-chloro-5-methylisonicotinate: A Keystone Intermediate in Modern Drug Discovery

For Immediate Release

GOTHENBURG, Sweden – Ethyl 2-chloro-5-methylisonicotinate, a heterocyclic organic compound identified by the CAS number 850080-86-3, has emerged as a critical building block in the synthesis of novel therapeutics. This in-depth guide explores the discovery, synthesis, and significance of this compound, primarily for researchers, scientists, and professionals in the field of drug development. Its history is intrinsically linked to the quest for treatments for inflammatory bowel diseases.

The discovery of this compound is formally documented in the international patent application WO2006062972, filed by AstraZeneca AB. This patent discloses the compound as a key intermediate in the preparation of a series of potent C-C chemokine receptor type 9 (CCR9) modulators. These modulators are under investigation for the treatment of inflammatory and immune disorders, with a particular focus on inflammatory bowel diseases (IBD) such as Crohn's disease. The inventors listed on this patent, and thus credited with the initial synthesis and application of this compound, are associated with AstraZeneca.

Physicochemical Properties and Data

A comprehensive summary of the known quantitative data for this compound is presented below. This information is crucial for its identification, handling, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 850080-86-3 | Commercial Suppliers |

| Molecular Formula | C₉H₁₀ClNO₂ | Commercial Suppliers |

| Molecular Weight | 199.63 g/mol | Commercial Suppliers |

| Boiling Point | Not consistently reported | - |

| Melting Point | Not consistently reported | - |

The Synthetic Pathway: From Precursor to a Vital Intermediate

The synthesis of this compound is a multi-step process that begins with the commercially available precursor, 2-chloro-5-methylpyridine. While the full, detailed experimental protocol is proprietary to the patent holder, a plausible and chemically sound synthetic route can be constructed based on established organic chemistry principles and related literature.

A likely synthetic strategy involves the introduction of a carboxyl group at the 4-position of the pyridine ring, followed by esterification. This can be achieved through a directed ortho-metalation reaction, a powerful tool for the functionalization of pyridine rings.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocols

The following are generalized experimental protocols for the key steps in the proposed synthesis of this compound, based on standard laboratory practices for similar transformations.

Step 1: Directed Ortho-Metalation (Lithiation) of 2-chloro-5-methylpyridine

Objective: To generate a lithiated intermediate at the 4-position of the pyridine ring.

Methodology:

-

A solution of 2-chloro-5-methylpyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

A solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF is added dropwise to the cooled solution of the pyridine derivative over a period of 30 minutes, ensuring the internal temperature remains below -70 °C.

-

The reaction mixture is stirred at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) of quenched aliquots.

Step 2: Carboxylation and Esterification

Objective: To introduce the ethyl isonicotinate moiety at the 4-position.

Methodology:

-

To the solution of the lithiated intermediate from Step 1, maintained at -78 °C, is added ethyl chloroformate (1.2 equivalents) dropwise.

-

The reaction mixture is stirred at -78 °C for an additional 1-2 hours and then allowed to warm slowly to room temperature overnight.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Role in Drug Discovery: A Gateway to CCR9 Inhibition

The primary significance of this compound lies in its role as a precursor to CCR9 inhibitors. The CCR9 receptor is a key mediator in the inflammatory cascade associated with IBD. By blocking this receptor, the migration of inflammatory cells to the gut is inhibited, thereby reducing inflammation.

Signaling Pathway Context:

Caption: Role of CCR9 inhibitors in blocking inflammatory signaling.

The synthesis of these complex inhibitor molecules is facilitated by the specific arrangement of functional groups on the this compound scaffold. The chloro and ester moieties provide reactive handles for further chemical modifications and the construction of the final drug candidate.

Commercial Availability and Technical Guide: Ethyl 2-chloro-5-methylisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chloro-5-methylisonicotinate, with the CAS number 850080-86-3, is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery as a key building block for more complex molecules. Its specific functionalization, featuring a chloro substituent at the 2-position, a methyl group at the 5-position, and an ethyl ester at the 4-position, makes it a versatile intermediate for the synthesis of a variety of heterocyclic compounds. This technical guide provides an in-depth overview of its commercial availability, key chemical properties, a representative synthesis protocol, and a proposed experimental workflow.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers specializing in research and development chemicals, as well as bulk manufacturing. The purity of the commercially available compound is typically high, often stated as 98% or greater. Researchers can acquire this compound in various quantities, from grams to kilograms, to suit their specific needs.

Below is a table summarizing prominent suppliers of this compound:

| Supplier | Website | Notes |

| BLD Pharm | --INVALID-LINK-- | Offers the compound and mentions the availability of analytical data such as NMR, HPLC, LC-MS, and UPLC.[1] |

| Sunway Pharm Ltd | Not available | Lists the product with its CAS number and basic chemical information.[2] |

| Leap Chem | --INVALID-LINK-- | A supplier of a wide range of fine chemicals, including this isonicotinate derivative. |

| Molbase | --INVALID-LINK-- | A platform listing several suppliers, with purity typically advertised as 98%.[3] |

| EvitaChem | --INVALID-LINK-- | Lists the compound as in stock.[4] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is compiled from various supplier and chemical database sources.

| Property | Value | Source |

| CAS Number | 850080-86-3 | [5] |

| Molecular Formula | C₉H₁₀ClNO₂ | [2][6] |

| Molecular Weight | 199.63 g/mol | [2][6] |

| Density | 1.207 g/cm³ | [6] |

| Boiling Point | 284 °C | [6] |

| Flash Point | 126 °C | [6] |

| Appearance | Not specified (likely a solid or oil) | |

| Purity | Typically ≥ 98% | [3] |

Synthesis of this compound: A Representative Experimental Protocol

Reaction:

2-chloro-5-methylisonicotinic acid + Ethanol --(H₂SO₄)--> this compound + Water

Materials:

-

2-chloro-5-methylisonicotinic acid (1.0 eq)

-

Anhydrous ethanol (excess, as solvent)

-

Concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate (for extraction)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-chloro-5-methylisonicotinic acid in anhydrous ethanol.

-

Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 4-12 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Be cautious of CO₂ evolution.

-

Wash the organic layer sequentially with deionized water and brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation to yield the final product.

Process Visualization

To further illustrate the synthesis and a general workflow for its application in research, the following diagrams are provided.

Caption: Reaction scheme for the synthesis of this compound.

Caption: A general experimental workflow from synthesis to downstream applications.

References

- 1. 850080-86-3|this compound|BLD Pharm [bldpharm.com]

- 2. This compound - CAS:850080-86-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. molbase.com [molbase.com]

- 4. Buy 1-N-(2-aminoethyl)benzene-1,2-diamine (EVT-409275) | 128995-76-6 [evitachem.com]

- 5. rndmate.com [rndmate.com]

- 6. 2-Chloro-5-methylpyridine-4-carboxylic acid ethyl ester | 850080-86-3 [buyersguidechem.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of Ethyl 2-chloro-5-methylisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules, particularly in the construction of biaryl and heteroaryl scaffolds that are common motifs in drug candidates. Ethyl 2-chloro-5-methylisonicotinate is a valuable building block, and its coupling with various boronic acids provides access to a diverse range of substituted pyridines. These products, namely Ethyl 2-aryl-5-methylisonicotinates, are key intermediates in the development of novel therapeutics, including kinase inhibitors and other targeted therapies. The pyridine nitrogen and substitution pattern play a crucial role in modulating the physicochemical and pharmacological properties of drug molecules.

This document provides detailed protocols for the Suzuki-Miyaura coupling of this compound with a selection of arylboronic acids, including reaction conditions, catalyst systems, and expected yields.

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the arylboronic acid forms a boronate species, which then transfers its aryl group to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex (the isonicotinate and the aryl group) couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is compiled from analogous reactions of 2-chloropyridines and serves as a strong predictive guide for this specific substrate.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 80-90 |

| 3 | 3-Aminophenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 90 | 24 | 70-85 |

| 4 | Pyridin-3-ylboronic acid | [Pd(allyl)Cl]₂ (1) | cataCXium® A (2) | K₂CO₃ | Acetonitrile/H₂O | 80 | 18 | 65-80 |

| 5 | Phenylboronic acid (Microwave) | Pd(PPh₃)₄ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 120 | 0.5 | 88-98 |

Note: Yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and the purity of the reagents. Optimization may be required to achieve the best results.

Experimental Protocols

Protocol 1: Conventional Heating

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound using conventional heating.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2 equivalents)

-

Toluene (anhydrous and degassed)

-

Water (degassed)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer with heating

Procedure:

-

To a dry reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

-

Evacuate and backfill the vessel with an inert gas (repeat this cycle three times).

-

Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired Ethyl 2-aryl-5-methylisonicotinate.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

-

Potassium carbonate (K₂CO₃) (2 equivalents)

-

1,4-Dioxane

-

Water

-

Microwave-safe reaction vessel with a magnetic stirrer

Procedure:

-

In a microwave-safe reaction vessel, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

-

Add 1,4-dioxane (4 mL) and water (1 mL).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at 120 °C for 15-30 minutes.

-

After the reaction is complete, cool the vessel to room temperature.

-

Follow steps 7-9 from Protocol 1 for workup and purification.

Visualizations

Experimental Workflow

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

Substituted pyridines are a prevalent structural motif in a wide range of pharmaceuticals. The 2-aryl-5-methylisonicotinate core, synthesized through the described protocols, serves as a versatile scaffold for further chemical modifications. In drug discovery, these compounds are of particular interest for:

-

Kinase Inhibition: The pyridine core can act as a hinge-binding motif in many kinase inhibitors, which are a major class of anti-cancer drugs.

-

Modulation of CNS Targets: The nitrogen atom in the pyridine ring can participate in hydrogen bonding and other interactions with receptors and enzymes in the central nervous system.

-

Improving Pharmacokinetic Properties: The substitution pattern on the pyridine ring can be modified to fine-tune properties such as solubility, metabolic stability, and cell permeability, which are critical for the development of a successful drug.

The ability to efficiently synthesize a library of diverse Ethyl 2-aryl-5-methylisonicotinate derivatives using the Suzuki-Miyaura coupling allows for rapid structure-activity relationship (SAR) studies, accelerating the identification of lead compounds in drug discovery programs.

Application Notes and Protocols for Sonogashira Coupling of Ethyl 2-chloro-5-methylisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of complex molecular architectures, including pharmaceuticals, natural products, and conjugated polymers. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of Ethyl 2-chloro-5-methylisonicotinate, an electron-deficient heteroaryl chloride. The presence of the electron-withdrawing ester group and the pyridine nitrogen atom can influence the reactivity of the C-Cl bond, making the optimization of reaction conditions crucial for achieving high yields. Both traditional copper-co-catalyzed and copper-free methodologies will be discussed, providing researchers with a range of options to suit their specific needs and substrate scope.

Reaction Principle and Signaling Pathway

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride (this compound).

-

Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide.

-

Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium(II) complex.

-

Reductive Elimination: The resulting palladium(II) complex undergoes reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

In copper-free Sonogashira reactions, the base is believed to facilitate the formation of a palladium-acetylide complex directly, bypassing the need for a copper co-catalyst.

Data Presentation: Reaction Conditions

The following tables summarize typical reaction conditions for the Sonogashira coupling of chloro-pyridines, which can be adapted for this compound.

Table 1: Copper-Co-catalyzed Sonogashira Coupling Conditions

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Copper Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |

| 1 | Pd(PPh₃)₂Cl₂ (2-5) | - | CuI (4-10) | Et₃N (2-3) | THF or DMF | 60-80 | 12-24 | 70-90 |

| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | CuI (5) | DIPA (3) | Toluene | 100 | 12 | 75-85 |

| 3 | PdCl₂(dppf) (3) | - | CuI (6) | Cs₂CO₃ (2) | Dioxane | 110 | 18 | 80-95 |

| 4 | Pd(PPh₃)₄ (5) | - | CuI (10) | Piperidine (3) | DMF | 90 | 16 | 70-88 |

Table 2: Copper-Free Sonogashira Coupling Conditions

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |

| 1 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Dioxane | 100-120 | 18-24 | 75-92 |

| 2 | Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₂CO₃ (2) | Toluene | 110 | 16 | 80-95 |

| 3 | Pd(t-Bu₃P)₂ (2) | - | K₃PO₄ (2) | DMF | 100 | 12-18 | 78-90 |

| 4 | PEPPSI-IPr (2) | - | NaOtBu (1.5) | THF | 65 | 12 | 85-96 |

Experimental Protocols

The following are detailed protocols for the Sonogashira coupling of this compound. Note: These are general procedures and may require optimization for specific alkynes. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Standard Copper-Co-catalyzed Sonogashira Coupling

This protocol is a robust starting point for a wide range of terminal alkynes.

Materials:

-

This compound

-

Terminal alkyne (1.2 equivalents)

-

Pd(PPh₃)₂Cl₂ (3 mol%)

-

Copper(I) iodide (CuI) (6 mol%)

-

Triethylamine (Et₃N) (3 equivalents)

-

Anhydrous and degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous, degassed THF or DMF (to achieve a concentration of 0.1-0.2 M with respect to the starting material).

-

Add triethylamine (3.0 eq) followed by the terminal alkyne (1.2 eq) via syringe.

-

Heat the reaction mixture to 70 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with ethyl acetate.

-

Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling with a Buchwald Ligand

This protocol is advantageous for substrates that are sensitive to copper salts or when alkyne homocoupling is a significant side reaction.

Materials:

-

This compound

-

Terminal alkyne (1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

XPhos (4 mol%)

-

Cesium carbonate (Cs₂CO₃) (2 equivalents)

-

Anhydrous and degassed 1,4-Dioxane

Procedure:

-

In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 eq) and XPhos (0.04 eq) to a dry Schlenk flask with a magnetic stir bar.

-

Add anhydrous, degassed 1,4-dioxane and stir for 10-15 minutes to allow for catalyst pre-formation.

-

Add this compound (1.0 eq), Cs₂CO₃ (2.0 eq), and the terminal alkyne (1.5 eq).

-

Seal the flask and heat the reaction mixture to 110 °C for 18-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool to room temperature and dilute with water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography.

Protocol 3: Microwave-Assisted Sonogashira Coupling

Microwave irradiation can significantly reduce reaction times and improve yields for challenging substrates.

Materials:

-

This compound

-

Terminal alkyne (1.5 equivalents)

-

PdCl₂(dppf) (3 mol%)

-

Copper(I) iodide (CuI) (6 mol%)

-

Diisopropylethylamine (DIPEA) (3 equivalents)

-

Anhydrous and degassed DMF in a microwave-safe reaction vessel

Procedure:

-

To a microwave vial, add this compound (1.0 eq), PdCl₂(dppf) (0.03 eq), CuI (0.06 eq), and a stir bar.

-

Add anhydrous DMF, followed by DIPEA (3.0 eq) and the terminal alkyne (1.5 eq).

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction to 120-140 °C for 20-60 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Work-up the reaction as described in Protocol 1.

-

Purify the crude product by column chromatography on silica gel.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the general workflow for setting up and performing a Sonogashira coupling reaction.

Synthesis of Substituted Isonicotinic Acids from Ethyl 2-chloro-5-methylisonicotinate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of substituted isonicotinic acids, utilizing Ethyl 2-chloro-5-methylisonicotinate as a key starting material. Isonicotinic acid derivatives are pivotal scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. The methodologies outlined herein leverage robust and versatile palladium-catalyzed cross-coupling reactions, followed by ester hydrolysis, to afford functionalized isonicotinic acids.

Overview of Synthetic Strategy

The synthetic approach involves a two-step sequence. The first step is a palladium-catalyzed cross-coupling reaction to introduce a substituent at the 2-position of the pyridine ring. Three widely applicable and powerful cross-coupling methodologies are presented:

-

Suzuki-Miyaura Coupling: For the formation of a carbon-carbon bond with aryl or vinyl boronic acids.

-

Sonogashira Coupling: For the creation of a carbon-carbon bond with terminal alkynes.

-

Buchwald-Hartwig Amination: For the construction of a carbon-nitrogen bond with primary or secondary amines.

The second step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a crucial transformation for many pharmaceutical applications.

Experimental Protocols and Data

The following sections provide detailed protocols for each reaction type. While specific data for this compound is not extensively available in the literature, the provided protocols are based on established procedures for structurally similar 2-chloropyridine derivatives. The quantitative data presented in the tables are representative examples from analogous reactions and should be considered as a starting point for optimization.

Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.

Reaction Scheme:

Experimental Protocol:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) to the flask.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water) via syringe.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling of 2-Chloropyridine Derivatives (Analogous Systems):

| Coupling Partner (Ar-B(OH)₂) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 80-90 |

| 3-Thienylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | 75-85 |

Sonogashira Coupling of this compound

The Sonogashira coupling enables the synthesis of 2-alkynyl-substituted isonicotinate derivatives.

Reaction Scheme:

Experimental Protocol:

-

To a Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), and a copper(I) co-catalyst (e.g., CuI, 0.05 equiv.).

-

Evacuate and backfill the flask with an inert gas.

-

Add a degassed solvent (e.g., triethylamine or a mixture of THF and triethylamine) via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, filter the reaction mixture through a pad of Celite® and wash with an organic solvent (e.g., ethyl acetate).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Quantitative Data for Sonogashira Coupling of 2-Chloropyridine Derivatives (Analogous Systems):

| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF/Et₃N | 25 | 6 | 80-90 |

| Trimethylsilylacetylene | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | Cs₂CO₃ | Acetonitrile | 60 | 12 | 75-85 |

| 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 50 | 8 | 70-80 |

Buchwald-Hartwig Amination of this compound

This reaction is a powerful tool for the synthesis of 2-amino-substituted isonicotinate derivatives.

Reaction Scheme:

Experimental Protocol:

-

In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv.) to an oven-dried Schlenk tube.

-

Add the base (e.g., sodium tert-butoxide, 1.4 equiv.), this compound (1.0 equiv.), and the amine (1.2 equiv.).

-

Add anhydrous, degassed toluene or dioxane via syringe.

-

Seal the tube and heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by flash column chromatography.

Quantitative Data for Buchwald-Hartwig Amination of 2-Chloropyridine Derivatives (Analogous Systems):

| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 18 | 70-85 |

| Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 65-80 |

| Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Toluene | 90 | 16 | 75-90 |

Hydrolysis of Substituted Ethyl Isonicotinates

The final step in the synthesis of substituted isonicotinic acids is the hydrolysis of the ethyl ester.

Reaction Scheme:

Experimental Protocol:

-

Dissolve the substituted ethyl isonicotinate (1.0 equiv.) in a suitable solvent mixture, such as ethanol and water.

-

Add an excess of a base, such as sodium hydroxide or lithium hydroxide (2.0-5.0 equiv.).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the hydrolysis is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture and remove the organic solvent under reduced pressure.

-

Dilute the aqueous residue with water and acidify to a pH of approximately 4-5 with a suitable acid (e.g., 1 M HCl).

-

The precipitated isonicotinic acid can be collected by filtration, washed with cold water, and dried under vacuum.

-

If the product is soluble in water, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate to obtain the product.

Quantitative Data for Ester Hydrolysis:

| Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Ethyl 2-aryl-isonicotinate | NaOH | EtOH/H₂O | 60 | 4 | >90 |

| Ethyl 2-amino-isonicotinate | LiOH | THF/H₂O | 25 | 6 | >95 |

| Ethyl 2-alkynyl-isonicotinate | NaOH | MeOH/H₂O | 50 | 3 | >90 |

Visualization of Workflows and Pathways

General Synthetic Workflow

The overall synthetic strategy for the preparation of substituted isonicotinic acids is depicted in the following workflow diagram.

Caption: General workflow for the synthesis of substituted isonicotinic acids.

Catalytic Cycle for Suzuki-Miyaura Coupling

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The synthetic routes detailed in these application notes provide a robust and versatile platform for the synthesis of a wide variety of substituted isonicotinic acids from the readily available starting material, this compound. The application of powerful palladium-catalyzed cross-coupling reactions allows for the introduction of diverse functionalities at the 2-position of the pyridine ring. These protocols, along with the representative data, serve as a valuable resource for researchers and scientists in the field of drug discovery and development, enabling the efficient generation of novel isonicotinic acid derivatives for biological evaluation. It is recommended that the reaction conditions be optimized for each specific substrate to achieve the best possible outcomes.

Application Notes: Ethyl 2-chloro-5-methylisonicotinate as a Versatile Intermediate in Pharmaceutical Synthesis

Introduction

Ethyl 2-chloro-5-methylisonicotinate is a substituted pyridine derivative that serves as a valuable and versatile building block in the synthesis of complex pharmaceutical intermediates. Its chemical structure, featuring a reactive chlorine atom at the 2-position, an electron-withdrawing ester group, and a methyl group, allows for a variety of chemical modifications. The pyridine core is a common scaffold in many biologically active compounds, particularly in the development of kinase inhibitors for oncology.

This document outlines the application of this compound in the synthesis of N-aryl-5-methylisonicotinate derivatives via a Palladium-catalyzed Buchwald-Hartwig amination reaction. This cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen (C-N) bonds, which are integral to the structure of numerous pharmaceutical agents. The resulting products are key intermediates in the development of targeted therapies, such as inhibitors of protein kinases like Src, Abl, and BRAF.

Key Applications

-

Synthesis of Kinase Inhibitor Scaffolds: The 2-amino-pyridine core is a well-established pharmacophore in a wide range of kinase inhibitors. This compound is an ideal precursor for introducing various amino-substituents at the 2-position.

-

Access to Substituted Pyridine Libraries: The reactivity of the chloro-substituent enables the generation of diverse libraries of pyridine derivatives through cross-coupling reactions, facilitating structure-activity relationship (SAR) studies in drug discovery.

-

Precursor for Heterocyclic Ring Systems: The isonicotinate moiety can be further modified or cyclized to construct more complex heterocyclic systems.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol describes a general procedure for the Palladium-catalyzed Buchwald-Hartwig amination of this compound with a representative arylamine, 4-fluoroaniline. This reaction yields Ethyl 2-((4-fluorophenyl)amino)-5-methylisonicotinate, a key intermediate for kinase inhibitor synthesis.

Materials and Equipment

-

This compound

-

4-fluoroaniline

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium Carbonate (Cs₂CO₃)

-

Anhydrous Toluene

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer with heating plate

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes for chromatography

Procedure

-

Reaction Setup: To a dry Schlenk flask, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and Xantphos (0.04 mmol, 23.1 mg). The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.

-

Reagent Addition: Under the inert atmosphere, add anhydrous toluene (10 mL), this compound (1.0 mmol, 199.6 mg), 4-fluoroaniline (1.2 mmol, 133.3 mg), and Cesium Carbonate (1.5 mmol, 488.7 mg).

-

Reaction: The reaction mixture is heated to 110 °C with vigorous stirring. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion (typically 12-24 hours), the reaction mixture is cooled to room temperature and filtered through a pad of Celite®. The filter cake is washed with ethyl acetate (20 mL).

-

Extraction: The combined organic filtrate is washed with water (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure Ethyl 2-((4-fluorophenyl)amino)-5-methylisonicotinate.

Data Presentation

The following table summarizes the quantitative data for the synthesis of Ethyl 2-((4-fluorophenyl)amino)-5-methylisonicotinate.

| Parameter | Value |

| Reactants | |

| This compound | 1.0 mmol (199.6 mg) |

| 4-fluoroaniline | 1.2 mmol (133.3 mg) |

| Pd₂(dba)₃ | 0.02 mmol (18.3 mg) |

| Xantphos | 0.04 mmol (23.1 mg) |

| Cesium Carbonate | 1.5 mmol (488.7 mg) |

| Reaction Conditions | |

| Solvent | Anhydrous Toluene (10 mL) |

| Temperature | 110 °C |

| Reaction Time | 18 hours |

| Product | |

| Product Name | Ethyl 2-((4-fluorophenyl)amino)-5-methylisonicotinate |

| Theoretical Yield | 274.3 mg |

| Actual Yield | 230.4 mg |

| Yield (%) | 84% |

| Purity (HPLC) | >98% |

| Characterization (LC-MS) | m/z = 275.1 [M+H]⁺ |

Visualizations

Caption: Workflow for the synthesis of a pharmaceutical intermediate.

Caption: Simplified catalytic cycle for C-N bond formation.

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 2-chloro-5-methylisonicotinate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of Ethyl 2-chloro-5-methylisonicotinate. This versatile building block is a key intermediate in the synthesis of a wide range of functionalized pyridine derivatives for applications in medicinal chemistry and materials science. The protocols outlined herein describe Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, offering a comprehensive guide for the synthesis of diverse molecular architectures.

General Experimental Workflow

The successful execution of palladium-catalyzed cross-coupling reactions is highly dependent on the careful exclusion of oxygen and moisture. Therefore, the use of anhydrous, degassed solvents and an inert atmosphere (e.g., argon or nitrogen) is crucial for achieving high yields and reproducibility. The general workflow for these reactions is depicted below.

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between this compound and various boronic acids or their esters.[1][2] The choice of catalyst, ligand, and base is critical for achieving high yields, particularly with the less reactive chloro-substituted pyridines.[3][4]

Representative Data for Suzuki-Miyaura Coupling

| Entry | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 88 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O | 90 | 24 | 75 |

| 4 | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | 1,4-Dioxane/H₂O | 110 | 18 | 85 |

Detailed Protocol for Suzuki-Miyaura Coupling

-

Reaction Setup : To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the corresponding boronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).[3]

-

Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an oxygen-free environment.[3]

-

Solvent Addition : Add anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.[3]

-

Reaction : Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-18 hours.[3]

-

Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]

-

Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[3]

-

Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5]

Catalytic Cycle for Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to substituted alkynylpyridines.[6][7] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[7]

Representative Data for Sonogashira Coupling

| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 8 | 85 |

| 2 | 1-Heptyne | Pd(PPh₃)₄ (5) | CuI (10) | Dipea | DMF | 80 | 12 | 78 |

| 3 | (Trimethylsilyl)acetylene | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | Cs₂CO₃ | Toluene | 90 | 16 | 90 |

| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | Acetonitrile | 50 | 6 | 82 |

Detailed Protocol for Sonogashira Coupling

-

Reaction Setup : To a degassed solution of this compound (1.0 mmol, 1.0 equiv) in a mixture of THF (8 mL) and triethylamine (4 mL), add Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%) and CuI (0.05 mmol, 5 mol%).[7]

-

Inert Atmosphere : Ensure the reaction is maintained under an argon or nitrogen atmosphere.

-

Reagent Addition : Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise to the reaction mixture at room temperature.[7]

-

Reaction : Stir the reaction mixture at 60 °C for 8 hours.

-

Monitoring : Monitor the reaction progress by TLC or LC-MS.

-

Work-up : After completion, cool the mixture, filter through a pad of celite, and wash with ethyl acetate. The filtrate is then washed with water and brine.

-

Purification : The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the synthesis of various N-aryl and N-alkyl substituted 5-methylisonicotinates.[8] The choice of a sterically hindered and electron-rich phosphine ligand is crucial for the successful coupling of aryl chlorides.[4]

Representative Data for Buchwald-Hartwig Amination

| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 18 | 95 |

| 2 | Aniline | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 80 |

| 3 | Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | LiHMDS | THF | 80 | 16 | 88 |

| 4 | n-Hexylamine | RuPhos-Pd-G3 (3) | - | LHMDS | Toluene | 100 | 12 | 91 |

Detailed Protocol for Buchwald-Hartwig Amination

-

Reaction Setup : In a glovebox, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to a Schlenk tube.

-